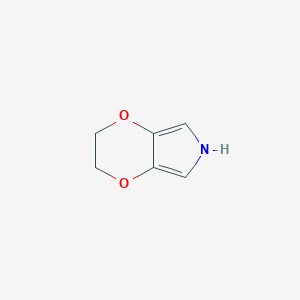

3,4-Ethylenedioxypyrrole

Overview

Description

Synthesis Analysis

EDOP and its derivatives are synthesized through various chemical reactions, including electrochemical synthesis, palladium-catalyzed cyclization, and asymmetric synthesis procedures. The electrochemical synthesis of polypyrroles and poly(3,4-ethylenedioxythiophene) derivatives on carbon fibre microelectrodes has been explored to study the influence of monomer concentrations and deposition conditions (Sarac, Sönmez, & Cebeci, 2003). Additionally, palladium-catalyzed cyclization has been employed to create 2-alkylidene-pyrrolo[c]-1,4-dioxanes derivatives from ethyl-1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate, leading to the synthesis of EDOP in good yield (Zong, Abboud, & Reynolds, 2004).

Molecular Structure Analysis

The molecular structure of EDOP and its polymers has been investigated using various techniques such as FTIR, Raman spectroscopy, and scanning electron microscopy. These studies reveal the chemical structure and surface morphology of EDOP polymers synthesized under different conditions, offering insights into their physicochemical properties (Krukiewicz et al., 2016).

Chemical Reactions and Properties

EDOP undergoes various chemical reactions, including copolymerization with other monomers like pyrrole and thiophene, to form polymers with enhanced electrochemical and physical properties. The interaction between EDOP and N-methylpyrrole units in copolymer molecules has been studied, revealing significant differences in their conformation and electronic properties (Alemán et al., 2007).

Physical Properties Analysis

The physical properties of EDOP polymers, including their stability, capacitance, and wettability, have been extensively studied. Research shows that poly(3,4-ethylenedioxythiophene)/polypyrrole composites exhibit high specific capacitance and good cycleability, making them promising materials for supercapacitor electrodes (Xu, Wang, Sun, & Wang, 2006).

Chemical Properties Analysis

The chemical properties of EDOP polymers, including their electrochromic and electrochemical properties, have been investigated to understand their potential applications in electronic devices. Studies show that EDOP derivatives exhibit multicolor electrochromism and high stability, making them suitable for use in electrochromic devices and sensors (Kraft et al., 2007).

Scientific Research Applications

Electrochromic Properties : EDOP derivatives, such as N-ethyl substituted poly(3,4-ethylenedioxypyrrole), display multicolor electrochromism, which is useful in electrochromic devices. These materials can switch between colors like green, violet, and grey, offering applications in smart windows and display technologies (Kraft, Rottmann, Gilsing, & Faltz, 2007).

Solar Cells : EDOP, combined with metal-free organic sensitizers, has been effectively used as a hole-transporting material in solid-state dye-sensitized solar cells. This combination significantly enhances energy-conversion efficiency, making it a promising material for solar energy conversion (Zhang, Häggman, Jouini, Jarboui, Boschloo, Vlachopoulos, & Hagfeldt, 2014).

Physicochemical Properties : The synthesis conditions of EDOP, such as solvent polarity and nature, critically influence its physicochemical properties. These properties are important for tailoring EDOP and its derivatives for specific applications, including conductive polymers and electrochemical devices (Krukiewicz, Jarosz, Herman, Turczyn, Boncel, & Zak, 2016).

Conductive and Electroactive Polymers : Functionalized derivatives of EDOP have been synthesized for use as monomers in creating highly electroactive and stable conducting polymers. These polymers find use in diverse applications, including electronics and sensory devices (Zong & Reynolds, 2001).

Wettability and Surface Nanostructuration : EDOP derivatives have been explored for creating parahydrophobic materials, which are relevant for applications in water harvesting systems and water/oil separation membranes. The surface properties of these materials can be tuned, offering diverse industrial applications (Diouf, Darmanin, Diouf, Dieng, & Guittard, 2018).

Supercapacitors : EDOP-based composites have been used in electrode materials for supercapacitors. These composites exhibit excellent specific capacitance and cycle stability, making them ideal for energy storage applications (Wang, Xu, Chen, & Du, 2007).

Biosensors and Biofuel Cells : EDOP has been incorporated into conducting polymers for the design of biosensors and biofuel cells. These applications are crucial in biomedical diagnostics, environmental analysis, and renewable energy technologies (Ramanavičius & Ramanavičius, 2020).

Safety And Hazards

Future Directions

Composites of poly (3,4-ethylenedioxypyrrole) or PEDOP and poly (3,4-ethylenedioxythiophene) or PEDOT enwrapped Sb2S3 nanorods have been synthesized for the first time for use as supercapacitor electrodes .

Relevant Papers

The relevant papers retrieved include a study on the preparation and characterization of chemically and electrochemically synthesized 3,4-ethylenedioxy pyrrole/pyrrole (EDOP/Py) copolymers , and a paper on the synthesis, characterization and electrochemical properties of two biotinylated 3,4-ethylenedioxypyrroles .

properties

IUPAC Name |

3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-9-6-4-7-3-5(6)8-1/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAMAMPVPZBIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CNC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

259737-85-4 | |

| Record name | Poly(3,4-ethylenedioxypyrrole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259737-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40584596 | |

| Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Ethylenedioxypyrrole | |

CAS RN |

169616-17-5 | |

| Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Ethylenedioxypyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

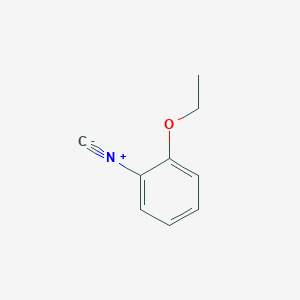

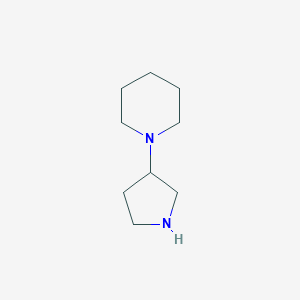

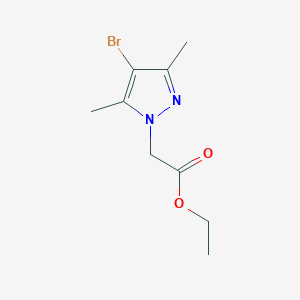

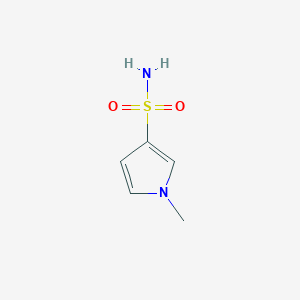

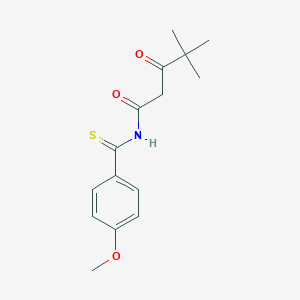

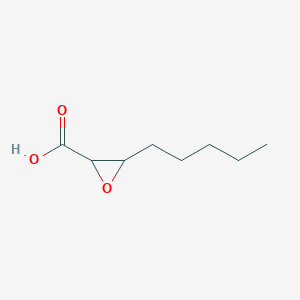

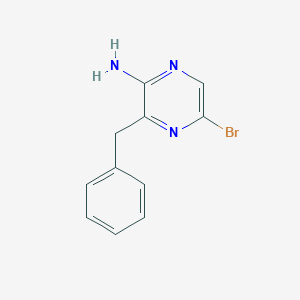

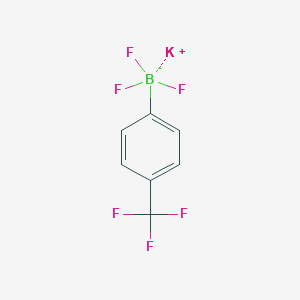

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)

![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)

![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)